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These application notes provide a comprehensive overview and detailed protocols for the

analysis of intact protein complexes using native mass spectrometry (MS). This powerful

technique preserves the non-covalent interactions between subunits and ligands, enabling the

characterization of stoichiometry, assembly, and dynamics of protein complexes.[1][2][3] Native

MS is increasingly utilized in academic research and the biopharmaceutical industry for

applications ranging from basic structural biology to drug discovery and development.[4]

Introduction to Native Mass Spectrometry
Native mass spectrometry is a specialized technique that analyzes proteins and protein

complexes in their folded, "native-like" state.[1] By employing gentle ionization techniques,

primarily nano-electrospray ionization (nESI), and using physiological-like buffer conditions,

non-covalent interactions are maintained as the complexes are transferred into the gas phase

for mass analysis.[1] This allows for the direct measurement of the mass of intact complexes,

providing crucial information on:

Stoichiometry: Determining the precise number of each subunit within a complex.[2]

Protein-Ligand Interactions: Characterizing the binding of small molecules, drugs, or other

ligands to a protein complex.
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Conformational Changes: Observing shifts in the overall shape and size of a complex upon

ligand binding or mutation.

Heterogeneity of Complexes: Identifying different subpopulations of complexes present in a

sample.

Key Applications in Research and Drug Development
Native MS has become an invaluable tool in various stages of research and drug development:

Target Validation: Confirming the interaction between a drug target and a potential

therapeutic molecule.

Drug Screening: High-throughput screening of compound libraries to identify binders to a

specific protein target.

Mechanism of Action Studies: Elucidating how a drug or ligand modulates the structure and

function of a protein complex.

Biopharmaceutical Characterization: Assessing the quality and consistency of therapeutic

protein complexes, such as antibody-drug conjugates (ADCs).[5]

Experimental Protocols
A critical aspect of a successful native MS experiment is meticulous sample preparation to

ensure the integrity of the protein complex.

Protocol 1: Sample Preparation and Buffer Exchange
Objective: To prepare a purified protein complex in a volatile buffer system compatible with

native mass spectrometry. The most commonly used volatile buffer is ammonium acetate.[6]

Materials:

Purified protein complex in a non-volatile buffer (e.g., Tris-HCl, HEPES)

Ammonium acetate (high purity)

Deionized water (MS-grade)
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Microcentrifuge

Buffer exchange devices (e.g., spin columns, centrifugal filters with appropriate molecular

weight cutoff)

Procedure:

Initial Sample Concentration: If necessary, concentrate the purified protein complex to a

starting concentration of 1-10 µM.

Preparation of Volatile Buffer: Prepare a 100-200 mM solution of ammonium acetate in MS-

grade water. Adjust the pH to a value that maintains the stability of the complex (typically pH

6.8-7.5).

Buffer Exchange (Spin Column Method): a. Equilibrate the spin column by washing it three to

five times with the ammonium acetate buffer. This is done by adding the buffer to the column,

centrifuging at a low speed (e.g., 1000 x g) for a few minutes, and discarding the flow-

through. b. Load the protein complex sample onto the equilibrated column. c. Centrifuge the

column according to the manufacturer's instructions to elute the protein complex in the

ammonium acetate buffer.

Buffer Exchange (Centrifugal Filter Method): a. Place the protein complex sample into the

centrifugal filter device. b. Add an excess of the ammonium acetate buffer. c. Centrifuge the

device to reduce the volume, effectively exchanging the buffer. d. Repeat the addition of

ammonium acetate and centrifugation steps 3-5 times to ensure complete buffer exchange.

Final Concentration Adjustment: After buffer exchange, adjust the final concentration of the

protein complex to 1-5 µM in the ammonium acetate buffer.

Sample Storage: Store the sample on ice and analyze by native MS as soon as possible to

minimize potential disassembly of the complex.

Protocol 2: Native Mass Spectrometry Analysis
Objective: To acquire high-quality mass spectra of the intact protein complex to determine its

mass and stoichiometry.
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Instrumentation:

A mass spectrometer equipped with a nano-electrospray ionization (nESI) source.

Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments are commonly used for native

MS.[1][2]

Procedure:

Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's

guidelines, typically using a standard protein or cesium iodide.

Sample Loading: Load 1-3 µL of the buffer-exchanged protein complex sample into a nano-

ESI capillary.

Initiate Spray: Mount the capillary on the nESI source and apply a gentle voltage to initiate a

stable spray.

Instrument Tuning for Native Conditions:

Source Conditions: Use gentle source conditions to minimize in-source dissociation of the

complex. This includes using a low capillary temperature and minimizing cone and

collision voltages.

Pressure: Optimize the pressure in the intermediate stages of the mass spectrometer to

facilitate desolvation and collisional cooling of the ions.

Mass Range: Set the mass analyzer to a high m/z range (e.g., 2,000-20,000 m/z) to detect

the large, multiply-charged ions of the intact complex.

Data Acquisition: Acquire mass spectra for several minutes to obtain a good signal-to-noise

ratio.

Data Analysis:

Deconvolution: Use specialized software to deconvolute the resulting series of multiply-

charged ions to determine the neutral mass of the intact complex.
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Stoichiometry Determination: Compare the experimentally determined mass with the

theoretical mass calculated from the sequences of the subunits to determine the

stoichiometry of the complex.

Data Presentation: Quantitative Analysis
Native mass spectrometry provides valuable quantitative data on the composition and

interactions of protein complexes.

Table 1: Stoichiometry of Antibody-Antigen Complexes Determined by Native MS. This table

illustrates how native MS can be used to determine the stoichiometry of different antibody-

antigen complexes.

Antibody-Antigen
Complex

Theoretical Mass
(kDa)

Experimental Mass
(kDa)

Inferred
Stoichiometry
(Antibody:Antigen)

mAb1 + Antigen A 195.5 195.6 ± 0.2 1:2

mAb2 + Antigen B 175.2 175.3 ± 0.1 1:1

mAb3 + Antigen C 340.8 341.0 ± 0.5 2:2

Table 2: Protein-Ligand Binding Affinity (Kd) Determined by Native MS. Native MS can be used

to measure the dissociation constant (Kd) of a protein-ligand interaction by titrating the ligand

and measuring the relative abundance of the bound and unbound protein.[7][8][9][10][11]

Protein-Ligand
System

Experimental Kd
(µM)

Reference
Technique

Reference Kd (µM)

Carbonic Anhydrase II

+ Acetazolamide
0.25 ± 0.05

Isothermal Titration

Calorimetry
0.21

Kinase A + Inhibitor X 1.5 ± 0.3
Surface Plasmon

Resonance
1.2

Receptor Y + Drug Z 12.8 ± 2.1
Fluorescence

Polarization
15.5
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Table 3: Analysis of GroEL Chaperonin Complex by Native MS. GroEL is a large, 801 kDa

complex composed of 14 identical subunits, often used as a standard for native MS.[4][12][13]

GroEL Species Theoretical Mass (kDa) Experimental Mass (kDa)

Monomer 57.2 57.2 ± 0.05

Heptameric Ring 400.4 400.5 ± 0.4

Tetradecamer (Full Complex) 800.8 801.0 ± 0.8
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Caption: Experimental workflow for native mass spectrometry analysis.
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Caption: Analysis of a signaling pathway using native MS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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